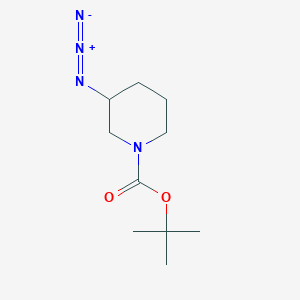

Tert-butyl 3-azidopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-azidopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(7-14)12-13-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEDNWKXANROGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338223 | |

| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129888-61-5 | |

| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Tert-Butyl 3-Azidopiperidine-1-carboxylate

Abstract

This technical guide provides an in-depth analysis of the synthetic routes to tert-butyl 3-azidopiperidine-1-carboxylate, a pivotal building block in medicinal chemistry and drug development. The azido-piperidine moiety is a versatile synthon, serving as a masked primary amine or as a participant in bioorthogonal "click" chemistry reactions. This document details the most reliable and field-proven methodologies for its preparation, focusing on the conversion from the readily available precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate. We will dissect two primary synthetic strategies: the venerable Mitsunobu reaction and the classic two-step mesylation-azide displacement. The guide emphasizes the underlying chemical principles, stereochemical control, practical experimental considerations, and safety protocols necessary for successful synthesis.

Introduction: Strategic Importance and Retrosynthesis

The piperidine ring is a privileged scaffold, appearing in numerous pharmaceutical agents due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional space.[1] Functionalization at the 3-position is particularly crucial for interacting with biological targets. The introduction of an azide group at this position, as in this compound (CAS 129888-61-5), provides a stable yet reactive handle for further molecular elaboration.[2]

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a strategic choice, effectively deactivating the ring nitrogen towards undesired side reactions while being readily removable under acidic conditions.[3] The primary challenge in the synthesis of this target molecule lies in the efficient and stereocontrolled introduction of the azide functionality.

A logical retrosynthetic analysis reveals that the most direct precursor is the corresponding alcohol, tert-butyl 3-hydroxypiperidine-1-carboxylate. This precursor is commercially available in both racemic and enantiomerically pure forms, such as the (S)-enantiomer (CAS 143900-44-1).[4][5] The synthesis of the precursor itself typically involves the Boc-protection of 3-hydroxypiperidine or the asymmetric reduction of N-Boc-3-piperidone.[6][7][8] Our focus, however, will be on the critical transformation of the hydroxyl group to the azide.

Caption: Retrosynthetic disconnection of the target azide.

Synthesis of the Key Precursor: (S)-1-Boc-3-hydroxypiperidine

While racemic material is useful, many pharmaceutical applications demand stereochemical purity. (S)-1-Boc-3-hydroxypiperidine is a key intermediate for drugs like the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[5][7] A highly efficient method for its preparation is the asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone (CAS 98977-36-7), using a ketoreductase (KRED) enzyme.[9]

Biocatalytic reduction offers exceptional enantioselectivity (often >99% ee) under mild, environmentally friendly conditions, circumventing the need for expensive chiral resolving agents or metal catalysts.[6][10]

Experimental Protocol: Asymmetric Bioreduction of N-Boc-3-piperidone

This protocol is a representative example based on established literature.[7][10]

-

Biocatalyst Preparation: Prepare a whole-cell biocatalyst by expressing a suitable ketoreductase (e.g., from a bacterial source) in E. coli. A co-expressed glucose dehydrogenase (GDH) is typically used for cofactor (NADPH) regeneration.

-

Reaction Setup: In a temperature-controlled vessel at 30 °C, prepare a phosphate buffer (pH 7.5).

-

Reagent Addition: Add the whole-cell catalyst, glucose (for the GDH regeneration system), and NAD+.

-

Substrate Addition: Add N-Boc-3-piperidone as a solution in a water-miscible solvent like isopropanol.

-

Reaction Monitoring: Stir the reaction mixture for 16-24 hours. Monitor the conversion of the ketone to the alcohol by TLC or HPLC.

-

Workup: Upon completion, extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine.

Core Synthesis: From Alcohol to Azide

The conversion of the secondary alcohol in Boc-3-hydroxypiperidine to the corresponding azide is the cornerstone of this synthesis. This transformation universally proceeds with an inversion of stereochemistry, a classic feature of Sₙ2-type reactions. For example, starting with (S)-1-Boc-3-hydroxypiperidine will yield (R)-1-Boc-3-azidopiperidine.

Method A: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide array of functional groups, including azides, with complete stereochemical inversion.[11] The reaction is a "redox condensation" promoted by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13]

Causality and Mechanism: The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate.[11] This intermediate deprotonates the acidic azide source (hydrazoic acid, often generated in situ from sodium azide and an acid, or using diphenylphosphoryl azide - DPPA) and activates the alcohol by forming a highly reactive oxyphosphonium salt. The resulting azide anion then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.

Caption: Workflow for the Mitsunobu azidation reaction.

Detailed Protocol: Mitsunobu Azidation[12]

-

Inert Atmosphere: To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add a solution of (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add triphenylphosphine (1.2 eq). If using a pre-formed azide source, add it now (e.g., DPPA, 1.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Azodicarboxylate Addition: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. The characteristic orange/red color may dissipate as the reaction proceeds.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6 to 8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol.

-

Workup: Concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu workups is the removal of triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate byproduct.[14] The crude residue can be dissolved in diethyl ether, which may cause some of the byproducts to precipitate. After filtration, the organic layer is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-1-Boc-3-azidopiperidine.

Method B: Two-Step Sulfonylation and Sₙ2 Displacement

A classic and highly reliable alternative to the Mitsunobu reaction involves a two-step sequence: activation of the alcohol as a sulfonate ester (a superb leaving group), followed by displacement with an azide salt. Methanesulfonyl chloride (MsCl) is commonly used for this activation.

Causality and Mechanism: The hydroxyl group is a poor leaving group. In the first step, it is converted to a mesylate (-OMs) by reaction with MsCl in the presence of a non-nucleophilic base like triethylamine (TEA). This mesylate is an excellent leaving group. In the second step, sodium azide (NaN₃), a potent nucleophile, displaces the mesylate group via a backside Sₙ2 attack, leading to the desired azide with inversion of configuration.

Caption: Workflow for the two-step mesylation-azidation route.

Detailed Protocol: Two-Step Mesylation and Azidation

Step 1: Synthesis of tert-butyl (S)-3-((methylsulfonyl)oxy)piperidine-1-carboxylate [15]

-

Reaction Setup: Dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under nitrogen. Add triethylamine (1.5 eq).

-

Cooling: Cool the solution to 0 °C.

-

Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Displacement

-

Reaction Setup: Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).

-

Azide Addition: Add sodium azide (NaN₃) (2.0-3.0 eq).

-

Heating: Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete by TLC/LC-MS.

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure (R)-1-Boc-3-azidopiperidine.

Comparative Analysis and Safety

Both methods are effective for the desired transformation. The choice often depends on reagent availability, scale, and downstream purification considerations.

| Feature | Mitsunobu Reaction | Two-Step Mesylation/Azidation |

| Stereochemistry | Inversion[12] | Inversion (at azide step) |

| Number of Steps | One pot from alcohol | Two distinct steps |

| Key Reagents | PPh₃, DEAD/DIAD, Azide Source | MsCl, TEA, NaN₃ |

| Common Solvents | THF, Dioxane | DCM (Step 1), DMF (Step 2) |

| Pros | - Single operation- Mild conditions | - Avoids difficult-to-remove byproducts (TPPO)- Reagents are generally less expensive |

| Cons | - Stoichiometric amounts of byproducts (TPPO, hydrazine) are formed, complicating purification[14]- DEAD/DIAD are hazardous | - Requires isolation of an intermediate (though often used crude)- Two separate reaction setups |

Critical Safety Considerations

-

Azide Compounds: Organic azides are potentially explosive and can be sensitive to heat, shock, or friction. While the target molecule is generally stable, it is crucial to handle it with care. Avoid heating concentrated solutions to dryness. Sodium azide (NaN₃) is highly toxic and reacts with acid to form highly toxic and explosive hydrazoic acid (HN₃). All manipulations should be performed in a well-ventilated fume hood.

-

Mitsunobu Reagents: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are shock-sensitive and should be handled with care.

Conclusion

The synthesis of this compound is a well-established process critical for the development of advanced pharmaceutical intermediates. The two primary routes, the Mitsunobu reaction and the two-step sulfonylation-displacement sequence, offer reliable and stereocontrolled access to this valuable building block from its corresponding alcohol precursor. The Mitsunobu reaction provides an elegant one-pot solution, while the two-step method offers a more classical approach that can be easier to purify at scale. The choice of method should be guided by a careful consideration of reaction scale, purification capabilities, and safety infrastructure. Both pathways underscore fundamental principles of organic synthesis, providing a robust foundation for researchers and drug development professionals.

References

- Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine - Benchchem.

-

Mitsunobu reaction - Wikipedia. [Link]

- Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxyl

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Library of Medicine. [Link]

-

Modified Mitsunobu coupling of alcohol 3 and a variety of pyridinols a - ResearchGate. [Link]

- Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.

- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers - Benchchem.

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

-

Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem. [Link]

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 1514399 - PubChem. [Link]

-

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate - PubChem. [Link]

- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

- Synthesis method for N-Boc-3-piperidone.

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate | C11H21NO5S | CID 24795796 - PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound 95% | CAS: 129888-61-5 | AChemBlock [achemblock.com]

- 3. nbinno.com [nbinno.com]

- 4. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 1514399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 9. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate | C11H21NO5S | CID 24795796 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-tert-Butyl 3-aminopiperidine-1-carboxylate applications in synthesis

An In-depth Technical Guide: (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Applications in Synthesis

Abstract

(S)-tert-Butyl 3-aminopiperidine-1-carboxylate (CAS No. 625471-18-3) has emerged as an exceptionally valuable chiral building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure, which features a piperidine scaffold with a stereodefined center at the C-3 position, a primary amine for versatile functionalization, and a tert-butoxycarbonyl (Boc) protected secondary amine, offers a unique combination of reactivity and stability.[1] This guide provides an in-depth exploration of the synthesis, chiral resolution, and diverse applications of this compound, with a particular focus on its pivotal role in the development of high-value pharmaceutical agents. We will delve into the causality behind synthetic strategies, provide detailed, field-proven protocols, and illustrate key workflows to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic intermediate.

Introduction: The Strategic Advantage of a Chiral Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and bioactive natural products.[3][4][5][6] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets. The introduction of a chiral center, as seen in (S)-3-aminopiperidine, significantly enhances its utility, allowing for the development of enantiomerically pure drugs with improved potency, selectivity, and reduced off-target effects.[1][3][5]

(S)-tert-Butyl 3-aminopiperidine-1-carboxylate is a strategically designed intermediate that capitalizes on these advantages. The key features are:

-

A Pre-defined Stereocenter: The (S)-configuration at the C-3 position simplifies the synthesis of enantiomerically pure target molecules, eliminating the need for costly and often low-yielding chiral separations at later stages.[1]

-

Orthogonal Protection: The piperidine nitrogen is protected with a Boc group, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. This protection scheme directs reactivity towards the free primary amine at the C-3 position, preventing undesired side reactions and enabling controlled, sequential functionalization.[1]

-

Versatile Primary Amine: The nucleophilic primary amine serves as a handle for a vast array of chemical transformations, including amidation, alkylation, and reductive amination, making it a cornerstone for building molecular complexity.

Synthesis and Procurement of Enantiopure Material

The procurement of enantiomerically pure (S)-1-Boc-3-aminopiperidine is the critical first step for its application in synthesis. The industrial production typically involves the synthesis of a racemic mixture followed by a robust resolution process.

Synthesis of Racemic 3-Aminopiperidine

The most common route to racemic 3-aminopiperidine involves the hydrogenation of 3-aminopyridine. This reaction is often carried out using heterogeneous catalysts like rhodium or platinum on carbon supports.[7]

Chiral Resolution: Isolating the (S)-Enantiomer

Classical resolution via the formation of diastereomeric salts is the most prevalent and industrially scalable method for separating the enantiomers of 3-aminopiperidine.[8][9] This process exploits the different physical properties (primarily solubility) of the salts formed between the racemic amine and a chiral acid.

Causality Behind the Choice of Resolving Agent: The selection of the resolving agent is crucial for an efficient separation. The ideal agent forms a stable, crystalline salt with one enantiomer while the salt of the other enantiomer remains in solution. Commonly used and effective agents for 3-aminopiperidine include:

The choice often depends on factors like cost, availability, and the specific crystallization kinetics in a given solvent system.

Asymmetric Synthesis Routes

While resolution is common, direct asymmetric synthesis methods are of great interest as they can be more atom-economical. Key strategies include:

-

Enzymatic Transamination: Biocatalysis using transaminases can convert a prochiral ketone, 1-Boc-3-piperidone, directly into the chiral amine with high enantioselectivity.[12][13] This method is advantageous due to its mild reaction conditions and high specificity.[12]

-

Chiral Pool Synthesis: Starting from readily available chiral molecules like L-glutamic acid provides an alternative pathway to enantiomerically pure piperidine derivatives.[14]

Final Step: Boc Protection

Once the desired (S)-3-aminopiperidine enantiomer is isolated, the secondary amine of the piperidine ring is protected. This is a straightforward and high-yielding reaction using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[14]

Caption: Workflow for Synthesis and Chiral Resolution.

Core Applications in Pharmaceutical Synthesis

The utility of (S)-1-Boc-3-aminopiperidine is most evident in its application as a key intermediate in the synthesis of complex pharmaceuticals.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A primary application of chiral 3-aminopiperidines is in the synthesis of "gliptins," a class of drugs used to treat type 2 diabetes by inhibiting the DPP-4 enzyme.[9][14][15][16] While several prominent drugs like Linagliptin and Alogliptin utilize the (R)-enantiomer, the synthesis principles underscore the critical importance of the aminopiperidine scaffold and its stereochemistry.[7][11][17]

The synthesis of Linagliptin involves the nucleophilic substitution of a bromine atom on a xanthine core by the primary amine of (R)-3-aminopiperidine.[7] Using the Boc-protected version, (R)-1-Boc-3-aminopiperidine, is a common strategy to prevent side reactions, such as the secondary piperidine nitrogen competing in the substitution reaction.[18][19] A final deprotection step under acidic conditions reveals the secondary amine in the final drug molecule.[18]

Caption: General scheme for DPP-4 inhibitor synthesis.

Peptidomimetics and Constrained Peptides

(S)-1-Boc-3-aminopiperidine is an excellent tool for creating peptidomimetics—molecules that mimic the structure of natural peptides but possess improved drug-like properties.[20] Incorporating the rigid piperidine scaffold into a peptide backbone introduces a conformational constraint.[20]

Causality Behind This Application:

-

Enhanced Stability: Natural peptides are often rapidly degraded by proteases in the body. The non-natural aminopiperidine linkage is resistant to enzymatic cleavage, increasing the peptide's half-life.[20]

-

Increased Affinity: By locking the peptide into a specific bioactive conformation, the molecule can bind more tightly and selectively to its target receptor, leading to higher potency.[20]

The building block can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[20]

Caption: Workflow for SPPS with (S)-1-Boc-3-aminopiperidine.

Quantitative Data & Physicochemical Properties

A thorough understanding of the compound's properties is essential for experimental design.

| Property | Value | Source(s) |

| CAS Number | 625471-18-3 | [21][22][23] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [21][22][23] |

| Molecular Weight | 200.28 g/mol | [21][22][23] |

| Appearance | Colorless to light yellow liquid, gum, or semi-solid | [24] |

| Boiling Point | ~277.3 °C at 760 mmHg | [22][24] |

| Density | ~1.0 g/cm³ | [24] |

| Solubility | Soluble in dimethylsulfoxide (DMSO) and other organic solvents | [22][24] |

| Storage Conditions | 2-8°C, under inert atmosphere | [22] |

Experimental Protocols

The following protocols are provided as self-validating systems, adapted from established literature, to guide experimental work.

Protocol 1: Chiral Resolution of (±)-3-Aminopiperidine

(Adapted from BenchChem Technical Support Documentation)[8]

Objective: To isolate one enantiomer of 3-aminopiperidine via diastereomeric salt formation.

Materials:

-

Racemic 3-aminopiperidine dihydrochloride

-

Dibenzoyl-D-tartaric acid

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) solution (e.g., 46-48%)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Free Base Liberation: Dissolve racemic 3-aminopiperidine dihydrochloride in methanol. Cool the solution in an ice-water bath. Add NaOH solution dropwise to liberate the free base (pH > 12). Stir the mixture at room temperature.

-

Salt Formation: To the solution containing the free base, add a solution of dibenzoyl-D-tartaric acid in methanol. Heat the mixture to approximately 60°C for 2 hours.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with cold methanol and then MTBE.

-

Liberation of Chiral Amine: Treat the isolated salt with a strong base (e.g., NaOH solution) to liberate the enantiomerically enriched free amine, which can then be extracted with an organic solvent.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC after derivatization.

Protocol 2: N-Boc Protection of (S)-3-Aminopiperidine

(Adapted from BenchChem Application Notes)[14]

Objective: To selectively protect the secondary amine of the piperidine ring.

Materials:

-

(S)-3-Aminopiperidine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

-

Ethanol (EtOH)

-

Aqueous sodium hydroxide (NaOH) (1.1 eq)

Procedure:

-

Setup: In a four-necked flask equipped with a stirrer and dropping funnels, charge ethanol and (S)-3-aminopiperidine.

-

Cooling: Cool the stirred mixture to a temperature between 10-15°C.

-

Addition: Slowly and simultaneously add di-tert-butyl dicarbonate and the aqueous NaOH solution through separate dropping funnels, maintaining the temperature and a basic pH.

-

Reaction: Stir the reaction mixture at room temperature for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Conclusion

(S)-tert-Butyl 3-aminopiperidine-1-carboxylate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern synthesis.[1] Its combination of a pre-defined stereocenter and an orthogonal protection strategy provides an efficient and predictable pathway for the construction of complex, high-value molecules.[1] For researchers in pharmaceutical and agrochemical development, mastering the application of this building block is a critical component for streamlining synthetic routes, reducing development timelines, and ultimately enabling breakthroughs in chemical research.

References

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Google Search.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Books & E-Journals.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.

- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed.

- Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine. (2025). Benchchem.

- Catalytic Enantioselective Piperidine Synthesis by [4+2] Cycliz

- Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols. (2025). Benchchem.

- Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Deriv

- Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxyl

- An asymmetric synthesis method for (R)-3-amino piperidine derivatives.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).

- The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine. (2025). Benchchem.

- (S)-(-)-3-Amino-2-piperidone. Chem-Impex.

- Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. (2021). PubMed.

- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. (2025). Benchchem.

- (S)-1-Boc-3-aminopiperidine 97% | CAS: 625471-18-3. AChemBlock.

- Preparation of ( R )-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. (2021).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Technical Support Center: Chiral Synthesis of Aminopiperidines. (2025). Benchchem.

- The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. (2025). Benchchem.

- An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE.

- 625471-18-3 | MFCD03094718 | (S)-1-Boc-3-aminopiperidine. AA Blocks.

- Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis. (2025). Benchchem.

- Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. (2020).

- LINAGLIPTIN - API SYNTHESIS. (2015).

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020).

- Novel preparation process of linagliptin.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Semantic Scholar.

- 625471-18-3 | (S)-1-Boc-3-aminopiperidine. ChemScene.

- (PDF) PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. (2015). Google Search.

- 625471-18-3|(S)

- PROCESSES FOR THE PREPARATION OF BOC-LINAGLIPTIN. (2022).

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020).

- What is (R)

- 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. PubChem.

- CAS No : 188111-79-7 | Product Name : tert-Butyl (R)

- (S)

- 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. PubChem.

- (S)

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024).

- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH.

- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). PMC - NIH.

- (R)-1-Boc-3-Aminopiperidine synthesis. ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 625471-18-3|(S)-tert-Butyl 3-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cbijournal.com [cbijournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 18. API SYNTHESIS INTERNATIONAL: LINAGLIPTIN [apisynthesisint.blogspot.com]

- 19. data.epo.org [data.epo.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. (S)-1-Boc-3-aminopiperidine 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]

- 22. aablocks.com [aablocks.com]

- 23. chemscene.com [chemscene.com]

- 24. echemi.com [echemi.com]

Tert-butyl 3-azidopiperidine-1-carboxylate CAS number 129888-61-5 properties

An In-depth Technical Guide to Tert-butyl 3-azidopiperidine-1-carboxylate (CAS 129888-61-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile heterocyclic building block crucial in modern organic synthesis and medicinal chemistry. We will delve into its core properties, safe handling procedures, synthetic strategies, key reactions, and applications, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical Properties

This compound, identified by CAS number 129888-61-5, is a bifunctional molecule designed for strategic chemical transformations.[1] Its structure incorporates a piperidine ring, a common scaffold in bioactive molecules, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group.[2] The key functionality lies in the azido (-N₃) group at the 3-position, which serves as a versatile precursor for amines or as a participant in bioorthogonal reactions.

The Boc protecting group provides stability during various synthetic steps and can be selectively removed under acidic conditions when the piperidine nitrogen is needed for subsequent reactions.[2] The azide group is a high-energy moiety that is central to the compound's reactivity profile.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 129888-61-5 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₈N₄O₂ | [3][4][5] |

| Molecular Weight | 226.28 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1-Piperidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester | [3] |

| SMILES | [N-]=[N+]=NC1CN(CCC1)C(OC(C)(C)C)=O | [5] |

| Typical Purity | ≥95% | [5] |

| Recommended Storage | 2-8°C, keep container tightly closed in a dry, well-ventilated place. | [2][6][7] |

Safety, Handling, and Storage

Proper handling of this compound is essential due to its chemical properties. While the molecule is generally stable under recommended storage conditions, the presence of the azide group warrants specific precautions. Organic azides can be energetic and potentially explosive, particularly with heat, shock, or when concentrated. However, the risk is generally lower for larger molecules like this one compared to smaller, more volatile azides.

Table 2: GHS Hazard Information and Precautionary Measures

| Category | Information | Best Practices |

| Health Hazards | May be harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation.[6][7] | Use in a well-ventilated area or fume hood. Avoid breathing dust or vapors. Do not ingest. |

| Personal Protection | Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[6][8] | Ensure an eyewash station and safety shower are readily accessible.[7] |

| Handling | Avoid contact with skin and eyes. Wash face and hands thoroughly after handling.[6][7][8] Avoid dust formation. | Handle in accordance with good industrial hygiene and safety practices. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6][7] Cold-chain transportation may be required.[4] | Store away from incompatible materials. |

| Incompatibilities | Strong acids and oxidizing agents.[6] | Avoid contact with these materials to prevent vigorous or exothermic reactions. |

Synthetic Strategy and Rationale

The synthesis of this compound typically proceeds from a readily available, Boc-protected piperidine precursor. A common and logical pathway involves the nucleophilic substitution of a suitable leaving group with an azide salt. This approach leverages established, high-yielding reactions familiar to synthetic chemists.

A validated precursor is tert-butyl 3-hydroxypiperidine-1-carboxylate. The hydroxyl group is not a good leaving group itself and must first be activated. This is typically achieved by converting it into a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups for Sₙ2 reactions. The subsequent reaction with sodium azide (NaN₃), usually in a polar aprotic solvent like DMF, proceeds via an Sₙ2 mechanism to install the azide group, likely with inversion of stereochemistry if a chiral starting material is used.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis via Mesylation and Azidation

-

Mesylation: To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0°C, add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.

-

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions. The reaction is run at 0°C to control the initial exotherm.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Mesylation): Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate.

-

Causality: The aqueous washes remove excess reagents and salts, purifying the desired intermediate.

-

-

Azidation: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN₃, 2.0-3.0 eq.) to the solution.

-

Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation while leaving the azide nucleophile highly reactive.

-

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

-

Work-up (Azidation): After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the distinct and predictable reactivity of its two primary functional groups.

A. Reduction of the Azide to a Primary Amine

The most common transformation is the reduction of the azide to a primary amine, yielding tert-butyl 3-aminopiperidine-1-carboxylate.[9] This reaction opens the door to a vast array of subsequent functionalizations, such as amide bond formation, reductive amination, or sulfonylation.

Common Reduction Methods:

-

Catalytic Hydrogenation: H₂, Palladium on Carbon (Pd/C) in a solvent like methanol or ethanol. This is a clean and efficient method.

-

Staudinger Reaction: Triphenylphosphine (PPh₃) followed by hydrolysis. This is a mild method that avoids the use of heavy metals.

-

Metal Hydrides: Reagents like Lithium aluminum hydride (LiAlH₄) can also be used, though they are less chemoselective and may also reduce the Boc-carbonyl if not controlled.

Caption: Reduction of the azide to a primary amine.

B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group is an ideal handle for "click chemistry," a class of reactions known for their high efficiency, mild conditions, and selectivity.[2] The CuAAC reaction with a terminal alkyne produces a stable 1,2,3-triazole linkage, a common isostere for amide bonds in medicinal chemistry. This allows for the straightforward coupling of the piperidine scaffold to other molecules or fragments in drug discovery programs.[2]

Caption: Azide-Alkyne Cycloaddition (CuAAC) reaction.

C. Deprotection of the Boc Group

The Boc group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane or methanol. This unmasks the piperidine nitrogen, allowing it to be used as a nucleophile for further elaboration of the molecular scaffold.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate and building block.[10] Its utility is found in:

-

Scaffold Elaboration: The piperidine ring is a privileged structure in many CNS, cardiovascular, and metabolic drugs. This building block provides a pre-functionalized and protected core for building more complex molecules.[2]

-

Fragment-Based Drug Discovery (FBDD): The molecule can be used to link different pharmacophoric fragments together via the triazole linkage formed from click chemistry.

-

Combinatorial Chemistry: The dual reactivity allows for the rapid synthesis of libraries of compounds. For example, one could generate a series of triazoles and then deprotect the Boc group to create a secondary library through reactions at the piperidine nitrogen.

-

Synthesis of APIs: The corresponding amine, tert-butyl 3-aminopiperidine-1-carboxylate, is a key intermediate in the synthesis of several drugs, including dipeptidyl peptidase-4 (DPP-4) inhibitors like Linagliptin and Alogliptin, used for treating type 2 diabetes.[10][11] The azido compound serves as a direct and reliable precursor to this critical intermediate.[9]

Conclusion

This compound (CAS 129888-61-5) is a strategically designed chemical intermediate of significant value to the scientific research community. Its robust Boc-protected piperidine core, combined with the versatile reactivity of the azide group, provides a reliable and efficient tool for the synthesis of complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction pathways enables researchers to fully leverage its potential in accelerating the discovery and development of novel therapeutics.

References

- Cas 129888-61-5,1-Piperidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester | lookchem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2010, November 8).

- SAFETY DATA SHEET - ChemPoint.com. (2015, March 11).

- This compound | 129888-61-5. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 129888-61-5|this compound|BLD Pharm. (n.d.).

- This compound 95% | CAS: 129888-61-5 | AChemBlock. (n.d.).

- Key Building Blocks: Procuring Tert-Butyl 3-aminopiperidine-1-carboxylate for Synthesis. (2026, January 12).

- CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.).

- Tert-butyl 4-azidopiperidine-1-carboxylate - MySkinRecipes. (n.d.).

- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents. (n.d.).

- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - MDPI. (n.d.).

Sources

- 1. This compound | 129888-61-5 [sigmaaldrich.com]

- 2. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]

- 3. Cas 129888-61-5,1-Piperidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester | lookchem [lookchem.com]

- 4. bldpharm.com [bldpharm.com]

- 5. This compound 95% | CAS: 129888-61-5 | AChemBlock [achemblock.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chempoint.com [chempoint.com]

- 9. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to Azide Introduction for Tert-butyl 3-azidopiperidine-1-carboxylate Synthesis

Abstract

Tert-butyl 3-azidopiperidine-1-carboxylate is a critical building block in modern medicinal chemistry and drug development. Its protected piperidine scaffold combined with the versatile azide functionality makes it an invaluable intermediate for synthesizing complex nitrogen-containing heterocycles, often via click chemistry or reduction to the corresponding amine.[1] This guide provides an in-depth analysis of the primary synthetic methodologies for introducing the azide moiety, focusing on the underlying mechanisms, stereochemical outcomes, and practical considerations for laboratory execution. We will explore the two predominant pathways: a two-step activation-displacement sequence and the one-pot Mitsunobu reaction, offering detailed protocols and a comparative analysis to aid researchers in method selection.

Introduction: The Strategic Importance of the 3-Azidopiperidine Scaffold

The piperidine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and bioactive molecules. The introduction of an azide group at the 3-position offers immense synthetic flexibility. The azide can act as a linchpin for molecular elaboration through several high-yield transformations:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," allowing for the facile formation of stable triazole linkages.[2]

-

Staudinger Reduction/Ligation: Mild reduction to an amine or direct ligation with phosphines to form amide bonds.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A bioorthogonal reaction enabling conjugation without the need for a cytotoxic copper catalyst.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial, enhancing the compound's stability and solubility in organic solvents while allowing for controlled deprotection under acidic conditions.[2] The primary challenge in synthesizing this target molecule lies in the efficient and stereocontrolled conversion of the hydroxyl group in the readily available precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate, into the azide. This conversion requires transforming the poor hydroxyl leaving group into a species susceptible to nucleophilic attack by the azide ion.

Core Synthetic Strategies: An Overview

Two principal mechanistic pathways dominate the synthesis of this compound from its corresponding alcohol. Both pathways achieve the same net transformation but differ significantly in execution, byproduct profiles, and mechanistic nuance.

-

Two-Step Activation & Displacement: This classical approach involves the explicit conversion of the alcohol into a derivative with a superior leaving group (e.g., a sulfonate ester), followed by a separate nucleophilic substitution step with an azide salt.

-

One-Pot In Situ Activation (Mitsunobu Reaction): This elegant method activates the hydroxyl group in situ using a phosphine and an azodicarboxylate, allowing for immediate displacement by an azide source in a single reaction vessel.[3]

The choice between these pathways depends on factors such as scale, desired stereochemical purity, and tolerance for specific reagents and byproducts.

The Two-Step Pathway: Sulfonate Ester Formation and SN2 Displacement

This robust and highly scalable method is a workhorse in organic synthesis. It relies on the fundamental principles of nucleophilic substitution.

Principle & Mechanism

The core of this strategy is a two-part process:

-

Activation: The hydroxyl group of N-Boc-3-hydroxypiperidine is converted into a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs). This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. This transformation converts the poor leaving group (hydroxide, HO⁻) into an excellent, resonance-stabilized leaving group (mesylate or tosylate anion).

-

Displacement: The activated intermediate is then treated with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The azide ion (N₃⁻) acts as a potent nucleophile, displacing the sulfonate ester via a classic bimolecular nucleophilic substitution (SN2) reaction.[4]

A critical feature of the SN2 mechanism is the requisite backside attack of the nucleophile relative to the leaving group.[5] This geometric constraint leads to a predictable and complete inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion.[5][6] If the starting alcohol has a defined stereochemistry (e.g., R), the resulting azide product will have the opposite configuration (S).[7]

Diagram: Activation-Displacement Workflow

Caption: Workflow for the two-step azidation process.

Experimental Protocol: Mesylation and Azide Displacement

Step A: Synthesis of tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

-

Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of alcohol) in a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (TEA, 1.5 eq.) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step B: Synthesis of this compound

-

Dissolve the crude mesylate from Step A (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per gram of mesylate).

-

Add sodium azide (NaN₃, 3.0 eq.) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides.[8] Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.[9][10]

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts, wash extensively with water to remove DMF, and finally wash with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Data & Considerations

| Parameter | Mesylate (-OMs) | Tosylate (-OTs) | Considerations |

| Reagent | Methanesulfonyl chloride | p-Toluenesulfonyl chloride | MsCl is more reactive; TsCl is a solid, easier to handle. |

| Typical Yields | Activation: >95% (crude) | Activation: >95% (crude) | Tosylates are often crystalline, aiding purification if needed. |

| Displacement: 70-90% | Displacement: 70-90% | Overall yields are generally good for both routes. | |

| Stereocontrol | Complete Inversion (SN2) | Complete Inversion (SN2) | The stereospecificity of the SN2 reaction is highly reliable.[5] |

| Scalability | Excellent | Excellent | This method is well-suited for large-scale industrial synthesis. |

The One-Pot Pathway: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and milder alternative for converting alcohols directly to azides in a single step, proceeding with the same characteristic inversion of stereochemistry.[3][11]

Principle & Mechanism

Discovered by Oyo Mitsunobu, this reaction converts a primary or secondary alcohol into various functional groups.[3] The key is the in situ activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

The mechanism is complex but can be summarized as follows:

-

Betaine Formation: PPh₃, a strong nucleophile, attacks the electrophilic nitrogen of DEAD/DIAD, forming a betaine intermediate.[13]

-

Alcohol Activation: The acidic N-H of the protonated betaine is deprotonated by the alcohol, which then attacks the activated phosphorus atom. This forms an oxyphosphonium salt, converting the hydroxyl into an excellent leaving group (triphenylphosphine oxide, TPPO).[14]

-

Nucleophilic Displacement: The azide source, typically diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃), provides the azide nucleophile.[12][15] This nucleophile performs an SN2 displacement on the carbon bearing the oxyphosphonium group, again resulting in a complete inversion of configuration.[11]

The reaction drives forward due to the formation of the very stable P=O double bond in the triphenylphosphine oxide byproduct.

Diagram: Mitsunobu Reaction Cycle

Caption: Key stages of the Mitsunobu reaction for azidation.

Experimental Protocol: Mitsunobu Azidation

-

In a flame-dried, nitrogen-purged flask, dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and diphenylphosphoryl azide (DPPA, 1.5 eq.) in anhydrous tetrahydrofuran (THF, approx. 10-20 mL per gram of alcohol).[15][16]

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution. The order of addition can be critical.[17] A characteristic color change (often to orange or red) and the formation of a precipitate (triphenylphosphine oxide) may be observed.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

The primary challenge in Mitsunobu reactions is the removal of the stoichiometric byproducts (triphenylphosphine oxide and the reduced DIAD-hydrazine). Purification is typically achieved by column chromatography. In some cases, precipitation of the byproducts from a nonpolar solvent (like diethyl ether or hexanes) can simplify the workup.

Data & Considerations

| Parameter | Value | Considerations |

| Azide Source | DPPA | DPPA is a stable liquid and a safer alternative to the highly toxic and explosive hydrazoic acid.[16][18] |

| Azodicarboxylate | DIAD / DEAD | DIAD is often preferred over DEAD due to its lower sensitivity. Both are hazardous and should be handled with care.[17] |

| Typical Yields | 60-85% | Yields can be variable; sensitive to substrate, purity of reagents, and strict anhydrous conditions. |

| Stereocontrol | Complete Inversion (SN2) | The reaction is reliably stereospecific.[14] |

| Workup | Challenging | Purification to remove stoichiometric byproducts (TPPO, DIAD-H₂) can be difficult, especially on a large scale. |

Method Comparison and Selection Criteria

| Feature | Two-Step (Mesylation/Azidation) | One-Pot (Mitsunobu) | Senior Scientist's Recommendation |

| Overall Yield | Generally High & Robust (70-90%) | Good but Can Be Variable (60-85%) | For reliability and predictability, especially on scale, the two-step method is often superior. |

| Scalability | Excellent | Poor to Moderate | The difficulty in removing byproducts makes the Mitsunobu reaction challenging to scale up. |

| Reaction Conditions | Requires heating in the 2nd step | Mild (0 °C to RT) | The Mitsunobu reaction is ideal for sensitive substrates that cannot tolerate heat. |

| Purification | Straightforward chromatography | Difficult; requires careful separation from high-boiling byproducts. | The two-step process is significantly easier to purify. |

| Stereochemical Outcome | Predictable Inversion | Predictable Inversion | Both methods provide excellent and predictable stereochemical control.[7][13] |

| Safety | Requires handling of NaN₃ and sulfonyl chlorides. | Requires handling of azodicarboxylates (potentially explosive) and DPPA (toxic).[17] | Both routes have significant hazards. A thorough risk assessment is mandatory for either choice. |

Verdict: For routine, large-scale synthesis where robustness and ease of purification are paramount, the two-step activation and displacement pathway is the preferred method. The Mitsunobu reaction serves as an excellent alternative for acid- or base-sensitive substrates or when milder, single-pot conditions are essential for a specific synthetic strategy.

Critical Safety & Handling Protocols

Working with azides requires strict adherence to safety protocols due to their acute toxicity and potential to form explosive compounds.

-

Sodium Azide (NaN₃):

-

Toxicity: Highly toxic if ingested or absorbed through the skin.[8]

-

Explosion Hazard: Reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides.[8] NEVER allow sodium azide solutions to contact metal drainpipes, and avoid using metal spatulas for transfer.[9][10]

-

Gas Hazard: Reacts with acids to form hydrazoic acid (HN₃), a highly toxic and explosive gas.[19] Always handle in a well-ventilated chemical fume hood and store away from acids.[20]

-

PPE: Wear a lab coat, safety goggles, and double nitrile gloves when handling.[9][20]

-

-

Organic Azides (e.g., the product):

-

Thermal Stability: Low molecular weight organic azides can be thermally unstable and potentially explosive. Avoid heating the final product to high temperatures.[17]

-

Handling: While generally more stable than inorganic azides, they should always be handled with care behind a blast shield, especially during concentration or when working on a larger scale.

-

Conclusion

The synthesis of this compound is a well-established process that hinges on the effective conversion of a hydroxyl group into a nucleophilically displaceable species. The classical two-step sequence involving sulfonate ester formation and subsequent SN2 displacement with sodium azide offers a robust, scalable, and high-yielding route with excellent stereocontrol. The Mitsunobu reaction provides an elegant, one-pot alternative under milder conditions, which is particularly valuable for complex or sensitive substrates, though it presents significant purification challenges. A thorough understanding of the mechanisms, operational details, and safety hazards associated with each method is essential for researchers to make an informed decision that best suits their specific synthetic objectives.

References

- Vertex AI Search. Mitsunobu Reaction - Common Conditions.

- UNC Policies. (2021). Standard Operating Procedure for Sodium Azide.

- Duke Safety. Sodium Azide SOP.

- Lab Safety Guideline. Sodium Azide.

- Organic-Chemistry.org. (2019). Mitsunobu Reaction.

- Environment, Health & Safety, University of Michigan. (2022). Sodium Azide Standard Operating Procedure.

- Yale Environmental Health & Safety. Sodium Azide.

- Wikipedia. Mitsunobu reaction.

- Organic Chemistry Portal. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation.

- Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters. ACS Publications.

- Common Organic Chemistry. Diphenylphosphoryl Azide (DPPA).

- Enamine. Diphenyl phosphorazidate (DPPA).

- Organic Chemistry Portal. Mitsunobu Reaction.

- Chemistry Steps. SN2 Stereochemistry.

- Chemistry Steps. The Mechanism of Mitsunobu Reaction.

- Organic Synthesis. Mitsunobu reaction.

- Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters.

- ResearchGate. (2025). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications.

- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.

- Chemistry LibreTexts. (2023). Stereochemistry SN2 Reactions.

- The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.

- ResearchGate. (2025). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation | Request PDF.

- Google Patents. WO1995001970A1 - Alcohol to azide sn2 conversion.

- Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate.

- Google Patents. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.

- AChemBlock. This compound 95% | CAS: 129888-61-5.

- Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

- MySkinRecipes. Tert-butyl 4-azidopiperidine-1-carboxylate.

- The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION.

- NIH National Center for Biotechnology Information. Easy and direct conversion of tosylates and mesylates into nitroalkanes.

- ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.

- Google Patents. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. Article - Standard Operating Procedur... [policies.unc.edu]

- 10. safety.duke.edu [safety.duke.edu]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Mitsunobu Reaction [organic-chemistry.org]

- 15. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]

- 16. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 19. uthsc.edu [uthsc.edu]

- 20. ehs.yale.edu [ehs.yale.edu]

Solubility characteristics of Tert-butyl 3-azidopiperidine-1-carboxylate

An In-depth Technical Guide to the Solubility Characteristics of Tert-butyl 3-azidopiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 129888-61-5). As a pivotal building block in medicinal chemistry and organic synthesis, particularly for azide-alkyne "click" chemistry, a thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation. This document synthesizes theoretical predictions based on molecular structure with practical, field-proven insights derived from common applications and the behavior of analogous structures. It offers a qualitative solubility profile, detailed protocols for experimental solubility determination, and actionable guidance for laboratory practice.

Introduction and Strategic Importance

This compound is a bifunctional organic molecule featuring a piperidine scaffold, a synthetically versatile azide group, and a tert-butyloxycarbonyl (Boc) protecting group. The azide moiety makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" used to forge stable triazole linkages in drug discovery, bioconjugation, and materials science.[1][2][3] The Boc group ensures stability during synthesis and allows for selective deprotection under acidic conditions.[2]

The efficiency of any synthetic or biological application hinges on the compound's solubility. Poor solubility can lead to low reaction yields, challenging purification, and inaccurate results in biological assays. This guide addresses this critical need by providing researchers, scientists, and drug development professionals with a detailed understanding of the solubility profile of this key intermediate.

Physicochemical Properties & Theoretical Solubility Analysis

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational predictive framework.[4]

| Property | Value | Source |

| CAS Number | 129888-61-5 | [5] |

| Molecular Formula | C₁₀H₁₈N₄O₂ | [5] |

| Molecular Weight | 226.28 g/mol | [5] |

| IUPAC Name | This compound | [5] |

Structural Analysis:

-

Non-Polar Moieties: The molecule possesses significant non-polar character due to the bulky tert-butyl group and the aliphatic piperidine ring. These regions favor interactions with non-polar and moderately polar organic solvents through van der Waals forces.

-

Polar Moieties: The azide (-N₃) and carbamate (-O-(C=O)-N) groups introduce polarity and the potential for dipole-dipole interactions and hydrogen bond acceptance.

Theoretical Prediction: Based on its amphiphilic structure, this compound is predicted to have poor solubility in highly polar protic solvents like water. The large hydrophobic surface area of the Boc group and the piperidine ring outweighs the polarity of the azide and carbamate functionalities. Conversely, it is expected to be readily soluble in a wide range of common organic solvents that can effectively solvate both its polar and non-polar regions.

Qualitative Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale & Supporting Evidence |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for creating high-concentration stock solutions for screening. A related amino- compound is explicitly stated as soluble in DMSO.[6] A preferred solvent for click reactions.[7] |

| Dimethylformamide (DMF) | Soluble | A common solvent for organic synthesis and click chemistry due to its high polarity and boiling point.[7] | |

| Acetonitrile (ACN) | Soluble | Frequently used in synthesis and purification (e.g., HPLC). Mentioned as a suitable solvent for related syntheses and click reactions.[7][8] | |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Soluble | Alcohols are effective at solvating moderately polar compounds. Ethanol is used as a solvent for the hydrogenation of the corresponding azide.[6] |

| Water | Insoluble / Very Low | The large non-polar regions dominate, leading to poor solvation by water's hydrogen-bonding network. However, aqueous mixtures (e.g., t-BuOH/H₂O) are often used in click chemistry.[7] | |

| Ethers | Tetrahydrofuran (THF) | Soluble | A versatile solvent for a wide range of organic reactions, including those involving Boc-protected amines and click chemistry.[7][8][9] |

| Halogenated | Dichloromethane (DCM) | Soluble | Excellent solvent for moderately polar organic compounds; frequently used in extraction and chromatography. |

| Esters | Ethyl Acetate (EtOAc) | Soluble | A common solvent for extraction, synthesis, and chromatography of compounds with moderate polarity.[8] |

| Hydrocarbons | Hexane, Heptane | Insoluble / Sparingly Soluble | The compound's polarity is too high for significant solubility in non-polar alkanes. Often used as an anti-solvent for precipitation or in chromatography mobile phases.[9] |

Experimental Protocol: Visual Determination of Kinetic Solubility

This protocol describes a straightforward, rapid method to assess the kinetic solubility of this compound in various solvents, suitable for initial screening in any research laboratory.[10][11]

Objective: To visually determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature, up to a concentration of approximately 33 mg/mL.

Materials:

-

This compound

-

Small, clear glass test tubes or vials (e.g., 13x100 mm)

-

A selection of test solvents (e.g., Water, Methanol, DCM, Ethyl Acetate, Hexane, DMSO)

-

Analytical balance

-

Micropipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh approximately 25 mg of this compound directly into a clean, dry test tube.

-

Initial Solvent Addition: Add 0.25 mL of the selected solvent to the test tube.

-

Mixing: Cap the test tube and vortex vigorously for 60 seconds.

-

Visual Observation: Hold the test tube against a contrasting background and carefully observe. Look for any undissolved solid particles.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another 0.25 mL of the solvent (total volume 0.50 mL) and repeat the vortexing and observation steps.

-

Final Solvent Addition: If solid material remains, add a final 0.25 mL of solvent (total volume 0.75 mL) and repeat the vortexing and observation steps.[10]

-

Classification:

-

Soluble: The compound dissolves completely after the first addition of 0.25 mL.

-

Sparingly Soluble: The compound dissolves completely only after the addition of 0.50 mL or 0.75 mL of solvent.

-

Insoluble: The compound does not dissolve completely even after the addition of 0.75 mL of solvent.

-

-

Record Keeping: Record the results for each solvent tested in a laboratory notebook.

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound 95% | CAS: 129888-61-5 | AChemBlock [achemblock.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. JP2009286778A - Production method of tert-butyl 3-aminopiperidine-1-carboxylate and intermediate thereof - Google Patents [patents.google.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

Chemical stability of Tert-butyl 3-azidopiperidine-1-carboxylate

An In-depth Technical Guide to the Chemical Stability of Tert-butyl 3-azidopiperidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, primarily utilized for introducing the 3-aminopiperidine scaffold via reduction of the azide moiety.[1][2] As with all organic azides, a thorough understanding of its chemical stability is paramount for safe handling, storage, and synthetic application. This guide provides a comprehensive analysis of the stability of this compound, grounded in the fundamental principles of organic azide chemistry and the specific structural contributions of its constituent parts: the energetic azide group, the thermally sensitive tert-butyloxycarbonyl (Boc) protecting group, and the stable piperidine ring. We will explore predictive stability metrics, outline experimental protocols for thermal analysis, discuss chemical incompatibilities and reactivity, and provide field-proven guidelines for safe laboratory practices.

The Energetic Nature of Organic Azides: A Primer

Organic azides are a class of compounds characterized by the linear -N₃ functional group. Their synthetic versatility is counterbalanced by their nature as energy-rich molecules.[3] The release of dinitrogen gas (N₂), a highly stable molecule, is a potent thermodynamic driving force for decomposition, which can be rapid and exothermic.[4] This decomposition typically proceeds through a highly reactive nitrene intermediate, which can then undergo various transformations.[5][6]

The stability of any given organic azide is not absolute and is profoundly influenced by its molecular structure. Two empirical rules provide a crucial first-pass assessment of potential hazards:

-

Carbon-to-Nitrogen Ratio (C/N): A higher ratio of carbon atoms to nitrogen atoms generally indicates greater stability due to the increased "dilution" of the energetic azide group within the molecule.[7] Compounds where the number of nitrogen atoms exceeds the number of carbon atoms are often highly unstable.[8]

-

The "Rule of Six": This guideline suggests that a molecule should have at least six non-energetic atoms (like carbon or oxygen) for every energetic group (like an azide or nitro group) to be considered relatively safe for handling.[7]

These rules are predictive tools that must be supplemented with experimental data and rigorous safety protocols.

Structural Stability Analysis of this compound

The stability profile of this compound (C₁₀H₁₈N₄O₂) is best understood by dissecting its three primary structural components: the azide, the piperidine ring, and the Boc-protecting group.

-

Azide Group: This is the primary energetic functional group ("explosophore") in the molecule. Its decomposition is the main safety concern.

-

Piperidine Scaffold: The six-membered piperidine ring is a stable aliphatic heterocycle common in pharmaceuticals.[9][10] It provides a robust carbon framework that significantly contributes to the molecule's overall mass, thereby "diluting" the energetic contribution of the azide group.

-

Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group. While stable to many nucleophiles and bases, it is famously labile under acidic conditions.[11][] Crucially, it also possesses thermal lability and can be cleaved at elevated temperatures (e.g., >80 °C), a factor that must be considered during thermal hazard assessment and in heated reactions.[13]

Applying Predictive Stability Rules:

-

C/N Ratio Calculation: The molecule has 10 carbon atoms and 4 nitrogen atoms. The C/N ratio is 10/4 = 2.5. This value falls within the range (between 1 and 3) considered acceptable for compounds that can be synthesized and stored, albeit with appropriate caution.[7]

-

"Rule of Six" Assessment: The molecule contains one energetic azide group. The number of "diluting" atoms is 10 (carbon) + 2 (oxygen) = 12. The ratio is 12 atoms per azide group, which comfortably exceeds the minimum threshold of six, suggesting a relatively low sensitivity.[7]